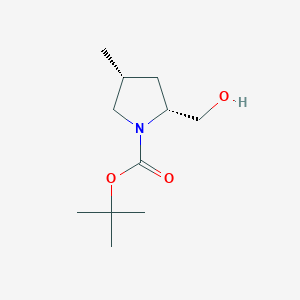

(2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCHOAIXJTLDT-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139432 | |

| Record name | 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871727-76-3 | |

| Record name | 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871727-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of (2R,4R)-tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is as a DPP-IV inhibitor . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are vital for insulin secretion. Inhibition of this enzyme can enhance insulin sensitivity and improve glycemic control in patients with type 2 diabetes.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions.

- Introduction of Functional Groups : The tert-butyl and hydroxymethyl groups are introduced via alkylation or acylation methods.

- Stereochemical Control : Careful control of reaction conditions is essential to maintain stereochemical integrity during synthesis.

Biological Target Interaction Studies

Studies on this compound often employ techniques such as enzyme assays and molecular docking to elucidate binding affinities and specific interactions with DPP-IV.

| Methodology | Description |

|---|---|

| Enzyme Assays | Measure the inhibition of DPP-IV activity in vitro. |

| Molecular Docking | Predict binding interactions between the compound and DPP-IV. |

Case Study 1: Diabetes Management

A study conducted on diabetic mice demonstrated that administration of this compound resulted in significant improvements in insulin sensitivity and reductions in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced GLP-1 signaling due to DPP-IV inhibition.

Case Study 2: Synthetic Pathways

Research into synthetic pathways has shown that optimizing reaction conditions for the synthesis of this compound can lead to higher yields and better stereochemical outcomes. Techniques such as microwave-assisted synthesis have been explored to improve efficiency.

Chemical Reactions Analysis

Esterification of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes esterification under standard conditions. This reaction is critical for introducing acyl moieties or modifying solubility.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, DCM | (2R,4R)-tert-butyl 2-(acetyloxymethyl)-4-methylpyrrolidine-1-carboxylate |

| Sulfonation | Tosyl chloride, DMAP, CH₂Cl₂ | (2R,4R)-tert-butyl 2-(tosyloxymethyl)-4-methylpyrrolidine-1-carboxylate |

Mechanistic Insights :

-

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic acyl or sulfonyl reagent.

-

Steric hindrance from the tert-butyl group may slow reaction rates compared to less hindered analogs .

Oxidation Reactions

The hydroxymethyl group can be oxidized to a ketone or carboxylic acid, depending on the oxidizing agent.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation to Aldehyde | TEMPO, NaOCl, KBr, H₂O/CH₂Cl₂ | (2R,4R)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate |

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, H₂SO₄ | (2R,4R)-tert-butyl 2-carboxy-4-methylpyrrolidine-1-carboxylate |

Key Considerations :

-

Oxidation selectivity depends on the strength of the oxidizing agent and reaction pH.

-

Over-oxidation to carboxylic acids requires harsh conditions .

Boc Deprotection

The tert-butyl carbamate (Boc) group is acid-labile and can be cleaved under acidic conditions to yield the free amine.

Applications :

-

Deprotection is essential for further functionalization of the amine in peptide synthesis or drug design .

Ring-Opening and Cross-Coupling Reactions

The pyrrolidine ring can participate in ring-opening or cross-coupling reactions under catalytic conditions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Palladium-Catalyzed Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | Functionalized pyrrolidine derivatives (e.g., aryl-substituted analogs) |

Chiral Control :

-

The (2R,4R) stereochemistry ensures enantioselective outcomes in asymmetric catalysis.

Use as a Chiral Building Block

The compound’s rigid chiral framework makes it valuable in synthesizing enantiopure pharmaceuticals.

| Application | Target Molecule | Role |

|---|---|---|

| Antiviral Agents | HCV Protease Inhibitors | Core scaffold for binding pocket optimization |

| Organocatalysis | Asymmetric Aldol Reactions | Chiral auxiliary to induce stereoselectivity |

Comparative Reactivity of Stereoisomers

The stereochemistry at C2 and C4 significantly impacts reactivity:

| Isomer | Reaction Rate (Esterification) | Deprotection Efficiency |

|---|---|---|

| (2R,4R) | Moderate | 85% (TFA, 1h) |

| (2R,4S) | Faster (reduced steric hindrance) | 92% (TFA, 1h) |

Structural Insights :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate and related pyrrolidine derivatives.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Structural and Functional Differences

Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the methyl group in (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate . This difference impacts solubility and reactivity in cross-coupling reactions. The methoxy substituent in (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate introduces steric hindrance and electron-donating effects, altering its utility in glycosylation reactions .

Stereochemical Impact: The (2R,4R) configuration of the target compound contrasts with the (2S,4R) and (2S,4S) configurations in other derivatives. For example, (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate’s stereochemistry makes it suitable for synthesizing β-turn mimetics in peptide chemistry .

Protection and Deprotection: The tert-butyl carbamate group in all compounds provides stability under basic conditions but requires acidic conditions for removal. Derivatives like (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate are prone to oxidation at the amino group, necessitating inert storage conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate?

Answer:

The compound is typically synthesized via multi-step routes involving chiral resolution, protecting group strategies, and stereoselective reactions. For example:

- Step 1 : Starting from a Boc-protected pyrrolidine precursor, hydroxyl and hydroxymethyl groups are introduced via epoxidation or enzymatic resolution .

- Step 2 : tert-Butyl carbamate protection is applied to stabilize the amine group, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) .

- Step 3 : Final purification is achieved via flash chromatography (e.g., ethanol/chloroform 1:10) or recrystallization, yielding ~60% pure product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.